molecular formula C12H23N3O2 B7049181 N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide

N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide

Cat. No.: B7049181
M. Wt: 241.33 g/mol
InChI Key: XUKDWLIYEKUWBR-UHFFFAOYSA-N
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Description

N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide is a complex organic compound that features a piperidine ring, an aminoethyl group, and an acetamide moiety

Properties

IUPAC Name

N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-9(13)11-6-4-5-7-15(11)12(17)8-14(3)10(2)16/h9,11H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKDWLIYEKUWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C(=O)CN(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide typically involves multiple steps. One common method starts with the preparation of 1-(2-aminoethyl)piperidine, which is then reacted with acetic anhydride to form the acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The aminoethyl group may facilitate binding to active sites, while the acetamide moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperidine: Shares the piperidine and aminoethyl groups but lacks the acetamide moiety.

    2-(2-Aminoethyl)-1-methylpyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.

    N-(2-Aminoethyl)piperidine: Another related compound with similar functional groups.

Uniqueness

N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the acetamide moiety distinguishes it from other similar compounds, potentially enhancing its stability and interaction with biological targets.

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